1-(1-piperidinylcarbonyl)-1H-benzotriazole
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Overview
Description
1-(1-piperidinylcarbonyl)-1H-benzotriazole is a chemical compound that features a benzotriazole ring substituted with a piperidinylcarbonyl group. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The piperidine moiety is a common structural motif in many biologically active compounds, contributing to the compound’s potential utility in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-piperidinylcarbonyl)-1H-benzotriazole typically involves the reaction of benzotriazole with piperidine and a suitable carbonylating agent. One common method is the reaction of benzotriazole with piperidine in the presence of phosgene or triphosgene as the carbonylating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1-(1-piperidinylcarbonyl)-1H-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the benzotriazole ring.
Reduction: Reduced forms of the piperidinylcarbonyl group.
Substitution: Substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
1-(1-piperidinylcarbonyl)-1H-benzotriazole has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various benzotriazole derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its structural similarity to other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(1-piperidinylcarbonyl)-1H-benzotriazole involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with various enzymes and receptors, modulating their activity. The benzotriazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-piperidinylcarbonyl)-1H-benzimidazole
- 1-(1-piperidinylcarbonyl)-1H-indazole
- 1-(1-piperidinylcarbonyl)-1H-pyrazole
Uniqueness
1-(1-piperidinylcarbonyl)-1H-benzotriazole is unique due to the presence of both the benzotriazole ring and the piperidinylcarbonyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, offering unique advantages in specific research and industrial contexts .
Properties
IUPAC Name |
benzotriazol-1-yl(piperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12(15-8-4-1-5-9-15)16-11-7-3-2-6-10(11)13-14-16/h2-3,6-7H,1,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYPMAAKTFWOMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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